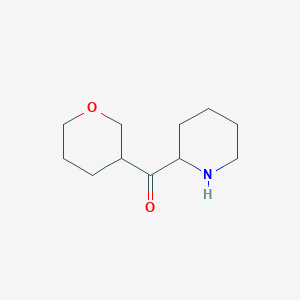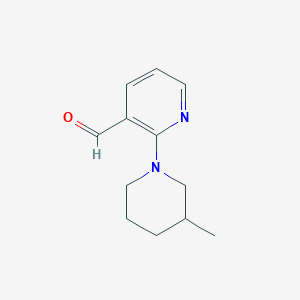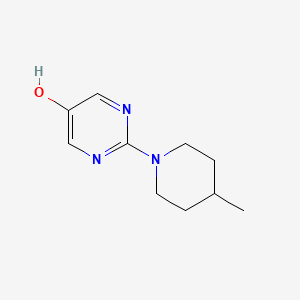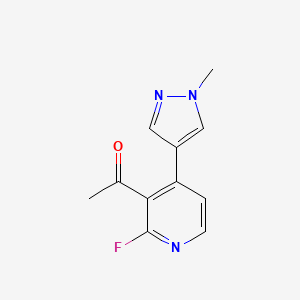![molecular formula C12H7BrN2S B11783310 3-Bromo-6-phenylisothiazolo[5,4-b]pyridine](/img/structure/B11783310.png)
3-Bromo-6-phenylisothiazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-fenilisotiazolo[5,4-b]piridina es un compuesto heterocíclico que pertenece a la clase de las isotiaзолопиридины. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones potenciales en química medicinal. La estructura de 3-Bromo-6-fenilisotiazolo[5,4-b]piridina consiste en un anillo de piridina fusionado con un anillo de isotiaazol, con un átomo de bromo en la posición 3 y un grupo fenilo en la posición 6.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Bromo-6-fenilisotiazolo[5,4-b]piridina típicamente implica la anulación de un anillo de tiazol a un derivado de piridina. Un método eficiente implica el uso de síntesis asistida por microondas. Por ejemplo, una solución de 3-bromo-N-[4-cloro-5H-1,2,3-ditiazol-5-ilideno]piridin-2-amina en presencia de yoduro de cobre en piridina seca se calienta bajo irradiación de microondas a 115°C durante 30 minutos .
Métodos de producción industrial
Los métodos de producción industrial para 3-Bromo-6-fenilisotiazolo[5,4-b]piridina no están bien documentados en la literatura. el uso de síntesis asistida por microondas y otras técnicas sintéticas avanzadas se puede escalar para aplicaciones industriales, siempre que las condiciones de reacción se optimicen para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Bromo-6-fenilisotiazolo[5,4-b]piridina puede sufrir varias reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de bromo en la posición 3 se puede sustituir con otros grupos funcionales utilizando reactivos como ácidos boroónicos arílicos en reacciones de acoplamiento de Suzuki.
Reacciones de oxidación y reducción:
Reactivos y condiciones comunes
Acoplamiento de Suzuki: Esta reacción implica el uso de catalizadores de paladio y ácidos boroónicos arílicos para reemplazar el átomo de bromo con otros grupos arílicos.
Irradiación de microondas: Se utiliza en la síntesis del compuesto, la irradiación de microondas también se puede emplear en otras reacciones para mejorar las tasas de reacción y los rendimientos.
Principales productos formados
Los principales productos formados a partir de las reacciones de 3-Bromo-6-fenilisotiazolo[5,4-b]piridina dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de acoplamiento de Suzuki pueden producir varios derivados aríl-sustituidos.
Aplicaciones Científicas De Investigación
3-Bromo-6-fenilisotiazolo[5,4-b]piridina tiene varias aplicaciones de investigación científica, incluyendo:
Química medicinal:
Investigación biológica: Se puede utilizar como un compuesto de herramienta para estudiar varias vías biológicas y objetivos moleculares.
Aplicaciones industriales:
Mecanismo De Acción
El mecanismo de acción de 3-Bromo-6-fenilisotiazolo[5,4-b]piridina no se comprende completamente. se cree que interactúa con varios objetivos moleculares y vías, incluyendo:
Unión al receptor: El compuesto puede actuar como un antagonista o agonista en receptores específicos, como los receptores de histamina H3.
Inhibición enzimática: Puede inhibir ciertas enzimas involucradas en vías biológicas, lo que lleva a sus actividades biológicas observadas.
Comparación Con Compuestos Similares
Compuestos similares
Tiazolo[4,5-b]piridinas: Estos compuestos comparten una estructura central similar y exhiben una gama de actividades biológicas.
Pirazolo[3,4-b]piridinas: Otra clase de compuestos heterocíclicos con propiedades biológicas y rutas sintéticas similares.
Singularidad
3-Bromo-6-fenilisotiazolo[5,4-b]piridina es único debido a la presencia del átomo de bromo y el grupo fenilo, que pueden influir en su reactividad y actividad biológica
Propiedades
Fórmula molecular |
C12H7BrN2S |
|---|---|
Peso molecular |
291.17 g/mol |
Nombre IUPAC |
3-bromo-6-phenyl-[1,2]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H7BrN2S/c13-11-9-6-7-10(14-12(9)16-15-11)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
RPEHMHRYBNTLPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NS3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine](/img/structure/B11783248.png)



![(2-(4-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11783294.png)

![6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783297.png)


![(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B11783317.png)
